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Introduction
AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the

metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, AZD-8529 does not activate the

mGluR2 receptor directly but potentiates the effect of the endogenous ligand, glutamate.[3][4]

This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission,

which is implicated in a variety of central nervous system (CNS) disorders. Preclinical research

has explored the therapeutic potential of AZD-8529 across a range of conditions, including

schizophrenia, addiction, and Parkinson's disease.[5][6][7] This technical guide provides a

comprehensive overview of the preclinical pharmacology of AZD-8529, detailing its mechanism

of action, in vitro and in vivo activity, pharmacokinetics, and safety profile.

Mechanism of Action
AZD-8529 enhances the affinity and/or efficacy of glutamate at the mGluR2 receptor.[1] The

mGluR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

These receptors are predominantly located on presynaptic terminals, where they function as

autoreceptors to inhibit the release of glutamate. By potentiating the action of glutamate at

these presynaptic autoreceptors, AZD-8529 effectively reduces excessive glutamate release in

the synapse.
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Caption: Mechanism of action of AZD-8529 at the presynaptic terminal.
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In Vitro Pharmacology
The in vitro profile of AZD-8529 demonstrates its high potency and selectivity for the mGluR2

receptor.

Parameter Value Species/Cell Line Reference

Binding Affinity (Ki) 16 nM
Recombinantly

expressed mGluR2
[1]

Potency (EC50) 195 nM

Potentiation of

glutamate effect on

mGluR2

[1][8]

285 nM

mGluR2 activity

potentiation

(fluorescence-based

assay)

[2][8]

Efficacy (Emax)
110% (1.3-fold max

potentiation of Emax)

Potentiation of

glutamate effect on

mGluR2

[1][8]

Selectivity

Weak PAM for

mGluR5 (EC50 of 3.9

µM)

Recombinantly

expressed mGluR5 in

HEK cells

[1]

Antagonism for

mGluR8 (IC50 of 23

µM)

Recombinantly

expressed mGluR8 in

HEK cells

[1]

No significant activity

at mGluR1, 3, 4, 6, 7

Recombinantly

expressed receptors

in HEK cells

[1][8]

Modest activity at 9 of

161 other receptors,

enzymes, or ion

channels at 10 µM

Broad pharmacology

panel
[1]
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Preclinical Efficacy
AZD-8529 has been evaluated in several animal models of CNS disorders, demonstrating a

range of potentially therapeutic effects.

Schizophrenia Models
In a murine model of schizophrenia, AZD-8529 reversed hyper-locomotion induced by

phencyclidine (PCP), a non-competitive NMDA receptor antagonist that mimics some

symptoms of schizophrenia.[1]

Animal Model Dosing Effect Reference

PCP-induced hyper-

locomotion in mice

57.8 to 115.7 mg/kg,

sc (alone)

Reversed hyper-

locomotion
[1]

5.8 mg/kg, sc (in

combination with an

atypical antipsychotic)

Reversed hyper-

locomotion
[1]

Addiction Models
Preclinical studies in rodent and non-human primate models of addiction have shown that AZD-

8529 can reduce drug-seeking behavior.
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Animal Model Dosing Effect Reference

Nicotine self-

administration in

squirrel monkeys

0.3-3 mg/kg, i.m.

Decreased nicotine

self-administration

without affecting food

self-administration.[7]

[8]

[7][8]

Nicotine- and cue-

induced reinstatement

of nicotine seeking in

squirrel monkeys

0.3-3 mg/kg, i.m.

Reduced

reinstatement of

nicotine seeking.[7][8]

[7][8]

Nicotine-induced

dopamine release in

rat nucleus

accumbens

30 mg/kg, i.p.

Decreased nicotine-

induced dopamine

release.[2][8]

[2][8]

Cue-induced alcohol

seeking in rats
20 and 40 mg/kg, s.c.

Blocked cue-induced

reinstatement of

alcohol seeking.[3]

[3]

Cue-induced

methamphetamine

seeking in rats

Not specified

Decreased cue-

induced

methamphetamine

seeking after

prolonged abstinence.

[9]

[9]

Parkinson's Disease Models
In a rat model of Parkinson's disease, AZD-8529 has shown efficacy in reducing L-DOPA-

induced dyskinesia (LID), a common side effect of long-term dopamine replacement therapy.
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Animal Model Dosing Effect Reference

6-OHDA-lesioned rat

model of Parkinson's

disease

0.1, 0.3, and 1 mg/kg

(in combination with L-

DOPA)

Significantly reduced

the severity of L-

DOPA-induced

abnormal involuntary

movements (AIMs)

duration without

interfering with the

anti-parkinsonian

action of L-DOPA.[5]

[5]

MPTP-lesioned

marmoset model of

Parkinson's disease

0.1, 0.3, 1, and 10

mg/kg (in combination

with L-DOPA)

Reduced global

dyskinesia severity

and psychosis-like

behaviors, and

increased the duration

of the anti-

parkinsonian action of

L-DOPA.[10]

[10]

Experimental Protocols
In Vitro [35S]GTPγS Binding Assay
The potentiation of glutamate-induced mGluR2 activation by AZD-8529 was assessed using a

[35S]GTPγS binding assay in membranes prepared from Chinese Hamster Ovary (CHO) cells

expressing human mGluR2.
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Prepare membranes from
CHO cells expressing h-mGluR2

Incubate membranes with:
- L-glutamate (agonist)

- AZD-8529
- [35S]GTPγS

Terminate reaction by
rapid filtration

Measure bound [35S]GTPγS
using liquid scintillation counting

Analyze data to determine
EC50 and Emax

Click to download full resolution via product page

Caption: Workflow for the in vitro [35S]GTPγS binding assay.

In Vivo Microdialysis in Rats
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To assess the effect of AZD-8529 on nicotine-induced dopamine release, in vivo microdialysis

was performed in the nucleus accumbens shell of freely moving rats.[7][8]

Animal Preparation: Male Sprague-Dawley rats were surgically implanted with a

microdialysis guide cannula targeting the nucleus accumbens shell.

Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted

through the guide cannula. The probe was continuously perfused with artificial cerebrospinal

fluid.

Drug Administration: AZD-8529 (10 or 30 mg/kg, i.p.) or vehicle was administered 2 hours

before nicotine (0.4 mg/kg, s.c.) or vehicle.

Sample Collection and Analysis: Dialysate samples were collected at regular intervals before

and after drug administration. Dopamine levels in the dialysate were quantified using high-

performance liquid chromatography with electrochemical detection (HPLC-ED).

Pharmacokinetics
Preclinical pharmacokinetic studies have demonstrated that AZD-8529 is orally bioavailable

and CNS penetrant.[1][2][6] In healthy human volunteers, AZD-8529 levels in the cerebrospinal

fluid (CSF) were found to be approximately half of the plasma free-fraction, indicating good

blood-brain barrier penetration.[1] A pharmacokinetic profile of AZD-8529 was also determined

in rats to inform dose selection for behavioral studies.[5][6]

Preclinical Safety and Tolerability
Preclinical safety studies of up to 3 months in duration have been conducted in rats and dogs.

[1]

Rat: After 1 and 3 months of treatment, reversible effects on the testes were observed.

Cataracts were seen after 3 months of treatment, and mild effects on the liver and ovary

were reported at high doses.[1]

Dog: Reversible effects on the testes were described after 3 months of treatment.[1]
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These preclinical safety findings prompted recommendations for careful monitoring of

reproductive organs, eyes, and liver in clinical studies with treatment durations exceeding 3

weeks.[1]

Conclusion
AZD-8529 mesylate is a potent and selective mGluR2 positive allosteric modulator with a well-

characterized preclinical profile. It has demonstrated efficacy in a variety of animal models

relevant to schizophrenia, addiction, and Parkinson's disease. The compound exhibits

favorable pharmacokinetic properties, including CNS penetration. While preclinical safety

studies have identified some potential target organs for toxicity at high doses, the findings have

been used to inform clinical monitoring strategies. The comprehensive preclinical data package

for AZD-8529 has supported its progression into clinical development for various neurological

and psychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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